molecular formula C8H4ClN3O2 B6163343 4-chloro-3-nitro-1,5-naphthyridine CAS No. 85967-19-7

4-chloro-3-nitro-1,5-naphthyridine

Cat. No. B6163343
CAS RN: 85967-19-7
M. Wt: 209.6
InChI Key:
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Description

“4-chloro-3-nitro-1,5-naphthyridine” is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The first derivative of the cyclic naphthyridine system was obtained in 1893 .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been covered in various studies over the last 18 years . For instance, chlorination with POCl3 of the 1,5-naphthyridine-4(1 H)-one generated by thermal decarboxylation of 1,5-naphthyridinyl carboxylic acid afforded 4-chloro 1,5-naphthyridine .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .

Scientific Research Applications

Medicinal Chemistry: Antiproliferative and Antibacterial Activities

The 1,5-naphthyridine derivatives have been recognized for their biological activities, including antiproliferative and antibacterial properties. These compounds can be used in the development of new therapeutic agents targeting various diseases. For instance, they can inhibit the growth of cancer cells or bacteria, making them valuable in cancer research and the treatment of infectious diseases .

Antiparasitic and Antiviral Applications

These derivatives also exhibit antiparasitic and antiviral activities. They could be utilized in creating drugs to combat parasitic infections and viruses, contributing to fields like tropical medicine and epidemiology .

Anti-inflammatory Properties

The anti-inflammatory properties of 1,5-naphthyridines make them potential candidates for treating inflammatory conditions. This application spans across research in immunology and pharmacology .

Cardiovascular Research

In cardiovascular research, these compounds may be used to explore new treatments for heart-related diseases due to their biological activity in this field .

Central Nervous System (CNS) Disorders

Their impact on CNS disorders suggests a role in neurology and psychiatric research, where they could lead to advancements in treating diseases like Alzheimer’s or depression .

Hormonal Diseases

Research into hormonal diseases can also benefit from these compounds, particularly in endocrinology, where they might be used to develop treatments for conditions like diabetes or thyroid disorders .

Synthetic Organic Chemistry

In synthetic organic chemistry, these compounds serve as tools for constructing complex molecules, which is fundamental for chemical synthesis and drug design .

Role in Medicinal Chemistry

Lastly, their importance in medicinal chemistry cannot be overstated as many derivatives have a wide range of biological activities that are crucial for drug discovery and development .

MDPI - Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines MDPI - Fused 1,5-Naphthyridines: Synthetic Tools and Applications

Safety and Hazards

The safety data sheet for “4-chloro-1,5-naphthyridine” advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

1,5-naphthyridine derivatives, a class to which this compound belongs, are known to exhibit a variety of biological activities . They interact with various biological targets, but the specific targets for 4-chloro-3-nitro-1,5-naphthyridine remain to be identified.

Mode of Action

It’s known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that 4-chloro-3-nitro-1,5-naphthyridine might interact with its targets in a similar manner.

Biochemical Pathways

1,5-naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Given the biological activities exhibited by 1,5-naphthyridine derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-nitro-1,5-naphthyridine involves the nitration of 4-chloro-1,5-naphthyridine followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "4-chloro-1,5-naphthyridine", "Nitric acid", "Sulfuric acid", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "4-chloro-1,5-naphthyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-chloro-3-nitro-1,5-naphthyridine.", "The nitro group in 4-chloro-3-nitro-1,5-naphthyridine is then reduced to an amino group using hydrogen gas and palladium on carbon as a catalyst." ] }

CAS RN

85967-19-7

Product Name

4-chloro-3-nitro-1,5-naphthyridine

Molecular Formula

C8H4ClN3O2

Molecular Weight

209.6

Purity

95

Origin of Product

United States

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